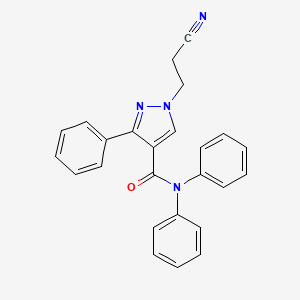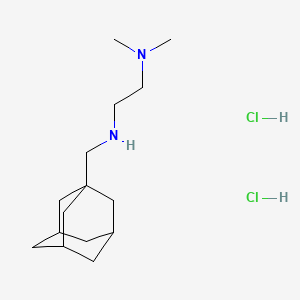
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTAP belongs to the family of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The kappa opioid receptor is involved in pain perception, stress response, and drug addiction. 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide binds to the kappa opioid receptor and blocks its activation by endogenous opioids, such as dynorphins. This results in a reduction in pain perception, stress response, and drug addiction.
Biochemical and Physiological Effects
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the research field. In neuroscience, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce stress-induced reinstatement of drug seeking behavior in rats. In cancer research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. In drug addiction research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the activation of the kappa opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its selectivity for the kappa opioid receptor, which allows for the study of the specific effects of this receptor. Another advantage is its potential therapeutic applications in various research fields. However, a limitation of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide. One direction is the investigation of its potential therapeutic applications in various research fields, such as neuroscience, cancer research, and drug addiction. Another direction is the development of more soluble analogs of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide for easier administration in laboratory experiments. Additionally, the study of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide in humans could provide valuable insights into its potential clinical applications.
Métodos De Síntesis
The synthesis of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 2-aminoethylacrylonitrile in the presence of triethylamine to form 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and drug addiction. In cancer research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis. In drug addiction research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-N,N,3-triphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c26-17-10-18-28-19-23(24(27-28)20-11-4-1-5-12-20)25(30)29(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLHMYUMIBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)


![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)

![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)